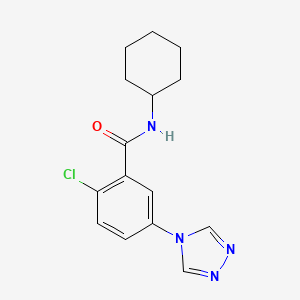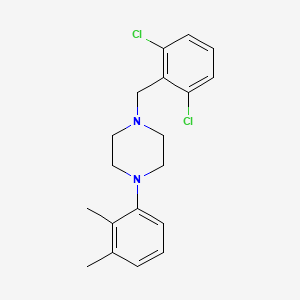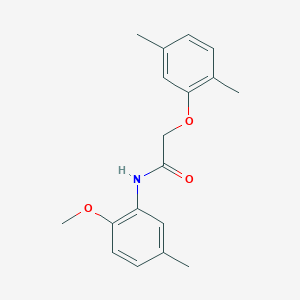![molecular formula C18H22N2O4S B5773928 5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide](/img/structure/B5773928.png)
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide, also known as DEAB, is a small molecule inhibitor that has been extensively used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in various biological processes, including metabolism, detoxification, and cell differentiation.
Mecanismo De Acción
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide is a competitive inhibitor of ALDH, meaning that it competes with the substrate for binding to the enzyme's active site. Once bound, this compound prevents the conversion of aldehydes to carboxylic acids, leading to the accumulation of toxic aldehydes and disruption of cellular processes. This inhibition can be reversed by removing this compound or adding exogenous ALDH.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. Inhibition of ALDH by this compound can lead to the accumulation of reactive oxygen species (ROS), DNA damage, and cell death. Additionally, this compound has been shown to affect cell differentiation, migration, and proliferation in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide is a potent and selective inhibitor of ALDH, making it a valuable tool for studying the role of this enzyme in various biological processes. However, this compound has some limitations for lab experiments. Firstly, it is not stable in aqueous solutions and requires the use of organic solvents such as DMSO or ethanol for dissolution. Secondly, this compound can have off-target effects on other enzymes or pathways, and careful controls are necessary to ensure specificity.
Direcciones Futuras
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide has the potential to be used in a wide range of scientific research areas, including cancer biology, stem cell research, and drug discovery. Some potential future directions for this compound research include investigating its effects on specific ALDH isoforms, developing more stable and specific analogs, and exploring its therapeutic potential in various diseases.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of ALDH in various biological processes. Its potent and selective inhibition of ALDH makes it a valuable asset in scientific research. This compound has a wide range of biochemical and physiological effects, and its use in future research has the potential to lead to new discoveries and therapeutic interventions.
Métodos De Síntesis
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide can be synthesized through a multi-step reaction involving the condensation of 2-methyl-5-nitrobenzoic acid with 2-ethoxyaniline, followed by reduction, sulfonation, and finally, N-methylation. The final product is a white crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol.
Aplicaciones Científicas De Investigación
5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide has been widely used in scientific research to study the role of ALDH in various biological processes. ALDH is a family of enzymes that catalyze the oxidation of aldehydes to carboxylic acids, and it is involved in the metabolism of many endogenous and exogenous compounds. This compound inhibits ALDH activity by binding to the enzyme's active site, leading to the accumulation of toxic aldehydes and disruption of cellular processes.
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-N-(2-ethoxyphenyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-5-24-17-9-7-6-8-16(17)19-18(21)15-12-14(11-10-13(15)2)25(22,23)20(3)4/h6-12H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQINUNYSDXWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5773868.png)
![1-[1-benzyl-6-methyl-4-(1-piperidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5773876.png)


![ethyl 3-[(2-nitrobenzoyl)amino]benzoate](/img/structure/B5773896.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexylpropanamide](/img/structure/B5773914.png)


![2-benzyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5773929.png)
![N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5773933.png)
![N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)
![3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5773941.png)
![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5773946.png)

